1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid, also known as JNJ-42153605, is a novel small molecule that has been developed by Janssen Research and Development for the treatment of various diseases. This compound has been found to exhibit potent and selective inhibition of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways in the brain.
Mécanisme D'action
The mechanism of action of 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid involves the selective inhibition of PDE10A, which is a dual-specificity enzyme that hydrolyzes both cAMP and cGMP. The inhibition of PDE10A by this compound leads to an increase in the levels of cAMP and cGMP, which in turn activates downstream signaling pathways involved in the regulation of neuronal activity and plasticity.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in preclinical models. The compound has been shown to increase the levels of cAMP and cGMP in the brain, which are important signaling molecules involved in the regulation of neuronal activity and plasticity. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid in lab experiments include its potent and selective inhibition of PDE10A, which allows for the study of the role of this enzyme in various neurological and psychiatric disorders. The compound also exhibits good pharmacokinetic properties, which makes it suitable for in vivo studies. The limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for the research on 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid. One direction is to further investigate the therapeutic potential of the compound in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, Parkinson's disease, and addiction. Another direction is to study the effects of this compound on the regulation of neuronal activity and plasticity in different brain regions. Additionally, the development of more potent and selective PDE10A inhibitors based on the structure of this compound could lead to the discovery of novel treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid involves several steps, starting from the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-chlorobenzylamine to form the corresponding amide. The amide is then reduced with sodium borohydride to form the corresponding amine, which is further reacted with 4-carboxy-1-piperidine to form the final product, this compound.
Applications De Recherche Scientifique
1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid has been extensively studied in preclinical models for the treatment of various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, Parkinson's disease, and addiction. The compound has been found to exhibit potent and selective inhibition of PDE10A, which is highly expressed in the striatum and cortex regions of the brain. The inhibition of PDE10A by this compound leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain.
Propriétés
IUPAC Name |
1-(3-carbamoylpyridin-2-yl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-14-5-3-13(4-6-14)12-19(18(25)26)7-10-23(11-8-19)17-15(16(21)24)2-1-9-22-17/h1-6,9H,7-8,10-12H2,(H2,21,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVGECNFQDYGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)O)C3=C(C=CC=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.